7-(2-methoxyphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
7-(2-Methoxyphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrido-triazolopyrimidinone core. The 2-methoxyphenyl substituent at the 7-position and the methyl group at the 8-position are critical to its structural and electronic properties.
Properties
IUPAC Name |
11-(2-methoxyphenyl)-12-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c1-10-7-13-11(8-17-16-18-9-19-21(13)16)15(22)20(10)12-5-3-4-6-14(12)23-2/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXKSINKNSWDHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NC3=NC=NN23)C(=O)N1C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 7-(2-methoxyphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can be contextualized through comparisons with related triazolopyrimidinone derivatives. Below is a detailed analysis:
Substituent Effects on Pharmacological Activity
- The hexyl chain may improve lipid solubility, favoring membrane penetration .
- ZINC13124456 () : (E)-5-Methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Core Structure Modifications
- Benzo[h]chromeno-triazolopyrimidines (): Feature an extended fused benzo-chromeno system, increasing molecular rigidity and surface area. This enhances stacking interactions but may reduce solubility .
- Pyrido[4,3-d] vs. Pyrido[3,4-e] cores (): The pyrido[4,3-d] isomer in 7-(3-(dimethylamino)propyl)-9-(4-methoxyphenyl)-2-methylpyrido[4,3-d]triazolo[1,5-a]pyrimidin-8(7H)-one shifts the nitrogen positioning, affecting hydrogen-bonding patterns and steric accessibility .
Electronic and Steric Profiles
- Electron-withdrawing groups () : Derivatives like 7-(4-nitrophenyl)pyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one exhibit reduced electron density at the 7-position, which may enhance electrophilic reactivity or stabilize charge-transfer complexes .
- Methoxy vs. Trifluoromethyl () : The 2-methoxyphenyl group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing trifluoromethyl group in 7-[2-(trifluoromethyl)phenyl]pyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one. This difference could modulate binding to enzymes like glutathione-S-transferase .
Data Tables
Table 1: Structural and Functional Comparison of Selected Triazolopyrimidinones
| Compound Name (Evidence ID) | Core Structure | Key Substituents | Notable Properties/Activities |
|---|---|---|---|
| Target Compound | Pyrido[3,4-e]triazolo[1,5-a]pyrimidinone | 7-(2-methoxyphenyl), 8-methyl | Potential enzyme inhibition (inferred) |
| Compound 32 (1) | Triazolo[1,5-a]pyrimidinone | 6-(3-chlorobenzyl), 5-hexyl | Enhanced lipophilicity for membrane uptake |
| Compound 4 (2) | Pyrimido[5,4-e]triazolo[1,5-a]pyrimidinone | 5-(5-methylfuran), 7-(trimethoxybenzylidene) | Improved π-π stacking and antifungal activity |
| ZINC13124456 (12) | Triazolo[1,5-a]pyrimidinone | 7-phenyl, 5-methyl | Chemgauss4 score: -10.07 (moderate binding) |
| 7-(4-Nitrophenyl) derivative (9) | Pyrido[3,4-e]triazolo[1,5-a]pyrimidinone | 7-(4-nitrophenyl) | High electrophilicity for covalent binding |
Research Findings and Implications
- Synthetic Flexibility: The triazolopyrimidinone scaffold permits diverse substitutions, enabling fine-tuning of electronic and steric properties for targeted applications .
- Activity Trends : Electron-donating groups (e.g., methoxy) may favor interactions with polar enzyme active sites, while electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance reactivity in electrophilic environments .
- Structural Insights: Fused ring systems (e.g., benzo[h]chromeno, thieno) improve rigidity but may require solubility-enhancing modifications for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
